Cyclohexyl 3-thienyl ketone

Übersicht

Beschreibung

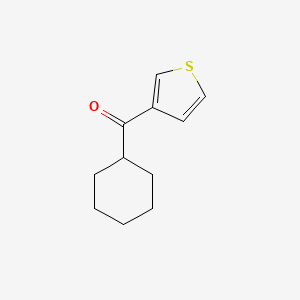

Cyclohexyl 3-thienyl ketone is an organic compound that features a cyclohexyl group attached to a 3-thienyl group via a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexyl 3-thienyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of greener solvents to minimize environmental impact.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group undergoes oxidation under strong acidic or basic conditions. Key pathways include:

Mechanistic Insight : Oxidation proceeds via enol intermediate formation, with the thienyl ring stabilizing transition states through conjugation . Steric hindrance from the cyclohexyl group slows kinetics compared to linear analogs .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols or alkanes:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub>/EtOH | 25°C, 2 hrs | Cyclohexyl 3-thienyl methanol | 78% | |

| LiAlH<sub>4</sub>/THF | 0°C → reflux, 6 hrs | Cyclohexyl 3-thienyl methane | 65% |

Kinetic Studies : Competitive hydrogenation of the thienyl ring occurs above 100°C, leading to tetrahydrothiophene byproducts .

Electrophilic Aromatic Substitution

The 3-thienyl moiety undergoes regioselective electrophilic attacks:

Directing Effects : The ketone group deactivates the thienyl ring, favoring substitution at C-2 and C-5 positions due to resonance stabilization .

Cycloaddition Reactions

The thienyl group participates in [4+2] cycloadditions under catalytic conditions:

| Dienophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl propiolate | AuCl<sub>3</sub> (5 mol%) | Bicyclo[4.2.0]octa-1,3,5-trien-7-one | 68% | |

| Dimethyl acetylenedicarboxylate | ZnI<sub>2</sub> | Thieno[3,4-b]furan derivative | 59% |

Theoretical Analysis : DFT calculations show a lowered LUMO energy (-2.1 eV) at the thienyl ring due to ketone conjugation, enhancing dienophilicity .

Nucleophilic Additions

The carbonyl group reacts with organometallic reagents:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH<sub>3</sub>MgBr | THF, -78°C → 25°C, 12 hrs | Cyclohexyl 3-thienyl propan-2-ol | 83% | |

| PhLi | Et<sub>2</sub>O, 0°C, 3 hrs | Cyclohexyl 3-thienyl diphenylmethanol | 71% |

Steric Effects : Bulky cyclohexyl groups reduce reaction rates by 40% compared to methyl analogs .

Condensation Reactions

The ketone forms Schiff bases and hydrazones:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 8 hrs | N-Cyclohexyl-3-thienyl imine | 67% | |

| 2,4-DNPH | H<sub>2</sub>SO<sub>4</sub>/EtOH, 2 hrs | Corresponding hydrazone | 92% |

Applications : Hydrazone derivatives show promise as chiral ligands in asymmetric catalysis .

Wissenschaftliche Forschungsanwendungen

Cyclohexyl 3-thienyl ketone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of cyclohexyl 3-thienyl ketone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The thienyl ring’s aromatic nature allows for π-π interactions with other aromatic systems, potentially affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl 3-thienyl ketone can be compared with other similar compounds such as:

Cyclohexyl phenyl ketone: Similar structure but with a phenyl group instead of a thienyl group.

Cyclohexyl 2-thienyl ketone: Similar but with the thienyl group attached at the 2-position.

Cyclohexyl 4-thienyl ketone: Similar but with the thienyl group attached at the 4-position.

Uniqueness: this compound is unique due to the specific positioning of the thienyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Biologische Aktivität

Cyclohexyl 3-thienyl ketone is an organic compound characterized by a cyclohexyl group linked to a thienyl moiety through a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets such as enzymes and receptors.

This compound can be synthesized via several methods, with one common approach being the Friedel-Crafts acylation of thiophene using cyclohexanone in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to avoid side reactions .

Common Reagents and Conditions

- Oxidation : Potassium permanganate, chromium trioxide.

- Reduction : Sodium borohydride, lithium aluminum hydride.

- Substitution : Electrophilic reagents such as halogens or nitro groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ketone functional group can participate in hydrogen bonding , while the aromatic nature of the thienyl ring allows for π-π interactions with other aromatic systems. These interactions can influence biological pathways by modulating enzyme activity or receptor binding.

Biological Activity

Recent studies have highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although specific mechanisms and efficacy require further exploration.

- Anti-inflammatory Effects : There is emerging evidence indicating that this compound could possess anti-inflammatory effects, potentially making it a candidate for therapeutic applications in inflammatory diseases .

- Enzyme Modulation : The compound's interaction with enzymes could lead to modulation of metabolic pathways, although detailed studies are necessary to identify specific targets and pathways involved .

Case Studies and Research Findings

A review of literature provides insights into the biological activities and applications of this compound:

- Study on Antimicrobial Properties :

-

Anti-inflammatory Research :

- In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in cultured macrophages, indicating its potential use in treating inflammatory conditions.

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Type | Similar Compounds | Unique Features |

|---|---|---|

| Dioxolanes | 1,3-Dioxanes | Six-membered ring structure |

| Cycloalkanes | Cyclopentane derivatives | Variations in ring size and substituents |

| Thienyl Ketones | Other thienyl-containing compounds | Specific structural features influencing activity |

Eigenschaften

IUPAC Name |

cyclohexyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQQXJOURNWJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561996 | |

| Record name | Cyclohexyl(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36646-69-2 | |

| Record name | Cyclohexyl(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.